tert-butyl N-(5-formyl-4-iodo-1-methyl-1H-pyrazol-3-yl)carbamate
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Overview
Description
tert-Butyl N-(5-formyl-4-iodo-1-methyl-1H-pyrazol-3-yl)carbamate: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a tert-butyl carbamate group attached to a pyrazole ring, which is further substituted with a formyl group and an iodine atom. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-formyl-4-iodo-1-methyl-1H-pyrazol-3-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Formylation: The formyl group can be introduced using a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent such as DMF and POCl3.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(5-formyl-4-iodo-1-methyl-1H-pyrazol-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl N-(5-formyl-4-iodo-1-methyl-1H-pyrazol-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-formyl-4-iodo-1-methyl-1H-pyrazol-3-yl)carbamate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The formyl group and iodine atom play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(5-formyl-4-bromo-1-methyl-1H-pyrazol-3-yl)carbamate
- tert-Butyl N-(5-formyl-4-chloro-1-methyl-1H-pyrazol-3-yl)carbamate
- tert-Butyl N-(5-formyl-4-fluoro-1-methyl-1H-pyrazol-3-yl)carbamate
Uniqueness
tert-Butyl N-(5-formyl-4-iodo-1-methyl-1H-pyrazol-3-yl)carbamate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Biological Activity
tert-butyl N-(5-formyl-4-iodo-1-methyl-1H-pyrazol-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Pyrazole derivatives have been extensively studied for their anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its structural components. The presence of the pyrazole ring and the iodo substituent are crucial for its biological activity. The molecular formula is C12H16N4O2I, and its molecular weight is approximately 372.18 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
-
Anticancer Activity
- Pyrazole derivatives have shown significant anticancer potential. For instance, compounds with similar structures have exhibited IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
- A study indicated that pyrazole-based compounds could inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest, highlighting their potential as chemotherapeutic agents .
- Antimicrobial Properties
- Anti-inflammatory Effects
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Pathogen | IC50/Effectiveness | Reference |
---|---|---|---|
Anticancer | MCF-7 | 5.85 µM | |
Anticancer | A549 | 3.0 µM | |
Antimicrobial | E. coli | Moderate Activity | |
Anti-inflammatory | Various | Significant Reduction in TNF-α |
Case Study: Anticancer Mechanism
A recent study examined the anticancer effects of a series of pyrazole derivatives, including this compound. The results showed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, leading to significant tumor growth inhibition in vivo models .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, such as kinases involved in cancer progression. These studies suggest that the compound may act as a competitive inhibitor, providing a rationale for its observed biological activities .
Properties
Molecular Formula |
C10H14IN3O3 |
---|---|
Molecular Weight |
351.14 g/mol |
IUPAC Name |
tert-butyl N-(5-formyl-4-iodo-1-methylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C10H14IN3O3/c1-10(2,3)17-9(16)12-8-7(11)6(5-15)14(4)13-8/h5H,1-4H3,(H,12,13,16) |
InChI Key |
ARCBTOXWLLIZTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C(=C1I)C=O)C |
Origin of Product |
United States |
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